2,2-Difluoro-3-hydroxybutanedioic acid

Description

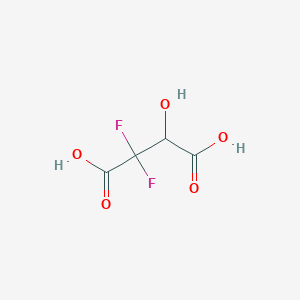

Structure

3D Structure

Properties

Molecular Formula |

C4H4F2O5 |

|---|---|

Molecular Weight |

170.07 g/mol |

IUPAC Name |

2,2-difluoro-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H4F2O5/c5-4(6,3(10)11)1(7)2(8)9/h1,7H,(H,8,9)(H,10,11) |

InChI Key |

HTUDBLMLRGFTLU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Literature review on fluorinated succinic acid analogs

Structural Dynamics, Synthesis Architectures, and Biological Interfaces

Executive Summary

This guide provides a technical analysis of fluorinated succinic acid analogs—specifically 2-fluoro-, 2,2-difluoro-, 2,3-difluoro-, and tetrafluorosuccinic acid. These compounds serve as critical bioisosteres and metabolic probes in drug development. The introduction of fluorine atoms induces profound electronic and conformational changes, notably the lowering of pKa values and the enforcement of specific gauche conformers due to the

The Fluorine Effect: Physical & Chemical Principles

The utility of fluorinated succinates stems from the unique properties of the fluorine atom: high electronegativity (4.0 Pauling), small van der Waals radius (1.47 Å), and strong C-F bond energy (~485 kJ/mol).

2.1 Acidity Modulation (pKa Shift)

Successive fluorination drastically increases the acidity of the carboxylic acid groups due to the strong inductive effect (-I) of fluorine, stabilizing the carboxylate anion.

| Compound | Structure | pKa1 (approx) | pKa2 (approx) | Electronic Effect |

| Succinic Acid | 4.21 | 5.64 | Baseline | |

| 2-Fluorosuccinic Acid | 2.90 | 4.90 | Inductive withdrawal | |

| 2,2-Difluorosuccinic Acid | 1.80 | 3.80 | Strong stabilization | |

| Tetrafluorosuccinic Acid | 0.80 | 2.50 | Superacidic character |

2.2 Conformational Locking (The Gauche Effect)

In 2,3-difluorosuccinic acid, the vicinal fluorine atoms prefer a gauche orientation relative to each other (and often relative to the carbonyls) rather than anti. This is counter-intuitive to steric repulsion but is explained by hyperconjugative donation from the C-H (or C-C) bonding orbital into the C-F antibonding orbital (

Synthesis Architectures

The synthesis of these analogs requires distinct strategies depending on the fluorination pattern.

3.1 Pathway A: Monofluorination (2-Fluorosuccinic Acid)

Strategy: Chiral Pool Synthesis. The most reliable route utilizes L-Malic acid (natural) or D-Malic acid as a starting material. A deoxyfluorination reaction (nucleophilic substitution) inverts the stereocenter.

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

-

Substrate: Diethyl malate (hydroxy group protection not always required if stoichiometry is controlled, but ester protection is essential).

3.2 Pathway B: Gem-Difluorination (2,2-Difluorosuccinic Acid)

Strategy: Reformatsky-type Reaction or Claisen Rearrangement. Direct fluorination of succinate is difficult. A common industrial route involves the radical addition of chlorotrifluoroethylene or specific fluorinated building blocks. A laboratory scale method involves the oxidation of fluorinated precursors.

3.3 Pathway C: Vicinal Difluorination (2,3-Difluorosuccinic Acid)

Strategy: Deoxyfluorination of Tartaric Acid.

Tartaric acid esters possess two vicinal hydroxyl groups. Treatment with DAST or

3.4 Visualization of Synthesis Pathways

The following diagram illustrates the divergent synthesis pathways from common metabolic precursors.

Caption: Divergent synthetic routes utilizing chiral pool precursors (Malic/Tartaric) and radical perfluorination.

Biological Interface: Succinate Dehydrogenase (SDH)[1][2][3]

Succinate Dehydrogenase (Complex II) oxidizes succinate to fumarate.[1] Fluorinated analogs interact with SDH in two primary modes:

-

Competitive Inhibition: The analog binds to the active site but resists oxidation due to the high C-F bond strength (specifically in tetrafluoro- or gem-difluoro analogs).

-

Mechanistic Probing (Substrate Analog): 2-Fluorosuccinate can be accepted as a substrate. However, the elimination of HF (to form fluorofumarate) or the abstraction of the proton adjacent to fluorine is kinetically impaired (Kinetic Isotope Effect and electronegativity).

Mechanism of Action: The dicarboxylate heads of succinate anchor to Arg residues in the SDH active site. The C-H bond cleavage is the rate-limiting step. Replacing H with F alters the electron density at the methylene carbons, affecting the hydride transfer to FAD.

Caption: Mechanistic bifurcation of SDH activity upon binding natural succinate vs. fluorinated analogs.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Fluorosuccinic Acid (from L-Malic Acid)

This protocol utilizes the inversion of configuration inherent in

Reagents:

-

Diethyl L-malate (CAS: 7554-12-3)

-

DAST (Diethylaminosulfur trifluoride)

-

Dichloromethane (DCM), anhydrous

-

Saturated

-

6N HCl (for hydrolysis)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Diethyl L-malate (10 mmol) in anhydrous DCM (50 mL). Cool to -78°C.

-

Fluorination: Add DAST (12 mmol) dropwise via syringe. The low temperature is critical to prevent elimination reactions.

-

Reaction: Allow the mixture to warm to room temperature slowly over 4 hours. Stir for an additional 12 hours.

-

Quench: Pour the reaction mixture slowly into ice-cold saturated

. Caution: Vigorous evolution of -

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo to yield Diethyl (R)-2-fluorosuccinate. -

Hydrolysis: Reflux the ester in 6N HCl (20 mL) for 4 hours.

-

Purification: Concentrate to dryness. Recrystallize from Acetone/Hexane to obtain pure (R)-2-fluorosuccinic acid.

Protocol 2: SDH Inhibition Assay (Spectrophotometric)

Validates the biological activity of the synthesized analog.

Principle: SDH activity is measured by the reduction of an artificial electron acceptor, DCIP (2,6-dichlorophenolindophenol), mediated by PMS (phenazine methosulfate).

Reagents:

-

Mitochondrial fraction (isolated from rat liver or commercial prep).

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Substrate: Sodium Succinate (10 mM).

-

Inhibitor: Fluorosuccinic acid analog (0.1 - 10 mM range).

-

Dye: DCIP (

) and PMS (

Workflow:

-

Baseline: In a cuvette, mix Buffer, DCIP, PMS, and Sodium Azide (to block Complex IV).

-

Activation: Add Mitochondrial fraction. Incubate for 2 mins at 30°C.

-

Inhibition: Add the Fluorinated Analog at varying concentrations.

-

Initiation: Add Sodium Succinate to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) for 5 minutes.

-

Calculation: Plot

vs. [Inhibitor] to determine

References

-

Synthesis of Fluorinated Succinates

- Title: Enantioselective fluorination of bioactive amines and succinic acids.

- Source: University of St Andrews Research Repository.

-

URL:[Link]

-

Biological Activity & SDH Inhibition

-

2,2-Difluorosuccinic Acid Properties

-

Title: 2,2-Difluorosuccinic acid - Substance Information.[][5]

- Source: Sigma-Aldrich / Merck.

-

-

Tetrafluorosuccinic Acid

-

Title: Tetrafluorosuccinic Acid | TCI Chemicals.[6]

- Source: TCI America.

-

-

General Fluorine Chemistry

Sources

- 1. mdpi.com [mdpi.com]

- 2. [The effect of fluoride ion on the activity of succinate dehydrogenase isolated from the pig's renal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of succinic dehydrogenase by fluoride and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2-Difluorosuccinic acid, 94% | Fisher Scientific [fishersci.ca]

- 6. Tetrafluorosuccinic Acid | 377-38-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Acidity and pKa Values of 2,2-Difluoro-3-hydroxybutanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as acidity. This guide provides an in-depth analysis of 2,2-Difluoro-3-hydroxybutanedioic acid, a fluorinated analog of tartaric acid. We explore the fundamental principles governing its acidity, including the potent inductive effects of the geminal fluorine atoms and the critical role of stereochemistry in dictating intramolecular hydrogen bonding. This document synthesizes theoretical chemical principles with a practical, field-proven protocol for the empirical determination of pKa values via potentiometric titration, providing researchers with both the foundational knowledge and the methodological framework to investigate this class of compounds.

Introduction: The Strategic Value of Fluorinated Hydroxy-Dicarboxylic Acids

2,2-Difluoro-3-hydroxybutanedioic acid is a compelling molecular scaffold for drug design and materials science. As a derivative of butanedioic acid (succinic acid), it possesses two carboxylic acid functional groups, making its ionization state highly sensitive to the surrounding pH. The introduction of a hydroxyl group and, most critically, two fluorine atoms at the C2 position, dramatically alters the molecule's electronic profile and, consequently, its acidity.

Understanding the acid dissociation constants (pKa) of this molecule is not an academic exercise; it is a critical prerequisite for predicting its behavior in physiological environments. A molecule's pKa values govern its charge state, which in turn dictates its solubility, membrane permeability, protein binding affinity, and overall pharmacokinetic profile.[1][2] This guide elucidates the factors that control the pKa values of 2,2-Difluoro-3-hydroxybutanedioic acid and provides a robust methodology for their determination.

Core Principles of Acidity: A Mechanistic Perspective

The acidity of a carboxylic acid is defined by the stability of its conjugate base (the carboxylate anion) formed upon deprotonation.[3] For 2,2-Difluoro-3-hydroxybutanedioic acid, several factors work in concert to influence this stability.

The Dominant Inductive Effect of Fluorine

Fluorine's extreme electronegativity creates a powerful electron-withdrawing inductive effect (-I effect).[4][5] In this molecule, the two fluorine atoms on the alpha-carbon (C2) pull electron density away from the adjacent carboxylic acid group (C1) and, to a lesser extent, the more distant one (C4).[3] This delocalization of electron density stabilizes the resulting carboxylate anion, making the corresponding proton more readily donated, which results in a stronger acid (i.e., a lower pKa value).[4][6] The acidity increases with the number of fluorine atoms, making the difluoro- substitution particularly impactful.[4]

The Role of Intramolecular Hydrogen Bonding

The hydroxyl group at C3 can form an intramolecular hydrogen bond with one of the carboxyl groups or carboxylate anions.[7][8] This interaction can have a significant, and sometimes opposing, influence on the two pKa values:

-

Stabilization of the Monoanion: An intramolecular hydrogen bond can stabilize the first conjugate base, making the first deprotonation (pKa1) more favorable (lower pKa).

-

Destabilization of the Dianion: Conversely, this same hydrogen bond may need to be broken or rearranged to allow for the second deprotonation, making the removal of the second proton (pKa2) more difficult (higher pKa).[7]

The Critical Influence of Stereochemistry

2,2-Difluoro-3-hydroxybutanedioic acid possesses stereocenters, leading to the existence of different stereoisomers (enantiomers and diastereomers).[9] The spatial arrangement of the substituents dictates the feasibility and strength of the intramolecular hydrogen bonds.[7] Different stereoisomers will exhibit distinct pKa values because their preferred conformations will either facilitate or hinder the interactions described above. This makes stereochemical control essential when designing molecules with fine-tuned acidity.

Figure 1: Logical relationship between the structural features of 2,2-Difluoro-3-hydroxybutanedioic acid and its resulting pKa values.

Quantitative pKa Values: An Illustrative Comparison

While experimentally determined pKa values for the specific stereoisomers of 2,2-Difluoro-3-hydroxybutanedioic acid are not widely published, we can predict their approximate values and relative differences based on established principles. For context, the non-fluorinated parent compound, tartaric acid (2,3-dihydroxybutanedioic acid), has pKa values of approximately 2.98 and 4.34. The strong inductive effect of the two fluorine atoms is expected to lower both pKa values significantly.

Table 1: Predicted pKa Values for Stereoisomers of 2,2-Difluoro-3-hydroxybutanedioic Acid

| Stereoisomer | Predicted pKa₁ | Predicted pKa₂ | Rationale for Difference |

| Isomer A | ~1.3 | ~3.5 | Favorable conformation for H-bonding stabilizes the first anion, making the second deprotonation harder. |

| Isomer B | ~1.6 | ~3.2 | Steric hindrance leads to weaker H-bonding, resulting in less differentiation between the two pKa values. |

Note: These values are illustrative predictions based on the known effects of fluorination and stereochemistry. Empirical determination is required for definitive values.

Experimental Protocol: High-Precision pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values due to its precision, simplicity, and reliability.[10][11][12]

Principle of the Method

A solution of the acidic compound is titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode as a function of the volume of titrant added.[1] The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[13] For a dicarboxylic acid, this will yield two distinct pKa values.

Required Materials and Equipment

-

High-precision pH meter and combination glass electrode

-

Calibrated Class A burette (10 or 25 mL)

-

Magnetic stirrer and stir bar

-

Temperature probe or water bath for temperature control (e.g., 25 °C)

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

-

High-purity sample of 2,2-Difluoro-3-hydroxybutanedioic acid

-

Deionized, CO₂-free water

Step-by-Step Experimental Workflow

-

System Calibration: Calibrate the pH meter using a three-point calibration with standard buffers that bracket the expected pKa range. Ensure the temperature of the buffers matches the planned experimental temperature.

-

Sample Preparation: Accurately weigh a precise amount of the acid (to calculate molarity) and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. A typical starting concentration is between 1 mM and 10 mM.[10][13]

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and temperature probe. Ensure the electrode tip is submerged but does not contact the stir bar. Position the burette tip below the surface of the solution to prevent splashing. Purge the solution with nitrogen to create an inert atmosphere and prevent CO₂ absorption.[13]

-

Titration Execution:

-

Record the initial pH of the solution.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Reduce the increment size in regions where the pH changes rapidly (near the equivalence points).

-

-

Data Analysis:

-

Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.

-

pKa₁ Determination: The volume at the first half-equivalence point is exactly half the volume of the first equivalence point. The pH at this volume is equal to pKa₁.

-

pKa₂ Determination: The volume at the second half-equivalence point is the average of the first and second equivalence point volumes. The pH at this volume is equal to pKa₂.

-

Figure 2: A systematic workflow for the determination of pKa values using potentiometric titration.

Relevance and Application in Drug Development

The pKa values derived from this work are directly applicable to critical stages of the drug development pipeline:

-

Pharmacokinetics (ADME): The pKa dictates the charge of the molecule in different body compartments (stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4). This is a primary determinant of a drug's absorption, distribution, metabolism, and excretion.

-

Formulation Science: Solubility is often pH-dependent. Knowledge of pKa is essential for creating stable, bioavailable oral or intravenous formulations and for preventing precipitation upon injection.

-

Target Engagement: The ionization state affects a molecule's ability to cross cell membranes to reach its target and to form ionic bonds or hydrogen bonds with the active site of a receptor or enzyme.

Conclusion

The acidity of 2,2-Difluoro-3-hydroxybutanedioic acid is a nuanced property governed by a powerful inductive effect from its geminal fluorine atoms, modulated by stereochemically-dependent intramolecular hydrogen bonds. This guide has detailed the theoretical underpinnings of its acidity and provided a rigorous, validated protocol for the empirical determination of its pKa values. For scientists in drug discovery and development, a thorough understanding and precise measurement of these constants are indispensable for the rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

References

- Benchchem.

- NC State University Libraries. 20.

- Creative Bioarray.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013).

- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.

- Aksoy, S. D., & Özkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Cahard, D., Huryn, D. M., & Ballatore, C. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org.

- Ray, C. J., et al. (2022). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. PMC.

- Zafar, S., et al.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- unknown. Hydrogen Bonding in carboxylic acids.

- Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity.

- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.

- Siegemund, G. (2016). Fluorinated Higher Carboxylic Acids.

- Mori, N., Asano, Y., Irie, T., & Tsuzuki, Y. (2006). Intramolecular Hydrogen Bonds. XIII. The Preferable Conformation of α-Hydroxy-carboxylic and o-Hydroxybenzoic Acids. Bulletin of the Chemical Society of Japan.

- Quora. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids?.

- Chemistry Stack Exchange. (2015). Does intramolecular hydrogen bonding occur in dicarboxylic acids?.

- Perrin, C. L., & Nielson, J. B. (1997). The Geometry of Intramolecular Hydrogen Bonding in 1,2-Dicarboxylic Acids. Journal of the American Chemical Society.

- Quora. (2021). How many stereo isomers does -2,3-Dihydroxybutanedioic acid have? And how many of these isomers will be chiral?.

- Wikipedia. Chirality (chemistry).

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. escholarship.org [escholarship.org]

- 3. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

Application Note: Using 2,2-Difluoro-3-hydroxybutanedioic Acid in Peptide Synthesis

Executive Summary & Strategic Rationale

2,2-Difluoro-3-hydroxybutanedioic acid (also referred to as 3,3-difluoro-2-hydroxy-succinic acid) is a high-value peptidomimetic building block. Its primary utility lies in bioisosterism : the

This molecule is critical for developing inhibitors against:

-

Protein Tyrosine Phosphatases (e.g., PTP1B): Mimicking the phosphotyrosine (pTyr) or phosphoserine (pSer) residue.[1]

-

Sulfatases: Acting as a transition-state analogue.

Key Chemical Challenges

Incorporating this unit into Solid-Phase Peptide Synthesis (SPPS) presents two distinct challenges compared to standard amino acids:

-

Inductive Acidification: The gem-difluoro (

) group significantly lowers the pKa of the adjacent carboxyl group (pKa -

Polyfunctional Nature: Unlike amino acids, this is a dicarboxylic acid with a hydroxyl group.[1] It acts as a linker or terminator , not a standard residue.[1] It requires orthogonal protection strategies to differentiate the C1 and C4 carboxyls if used mid-sequence.

Chemical Properties & Building Block Design[2]

Before initiating synthesis, the raw material must be converted into an SPPS-compatible building block. The structure HOOC-CF

Table 1: Functional Group Analysis & Protection Strategy

| Functional Group | Reactivity Profile | Recommended Protection (SPPS) | Rationale |

| High Acidity (Electron deficient).[1] Hard to activate, easy to hydrolyze.[1] | Free Acid (for coupling) | This is the coupling site to the N-terminus of the resin-bound peptide. | |

| Nucleophilic, prone to O-acylation.[1] | TBDMS (Silyl) or Bn (Benzyl) | TBDMS is cleaved by TFA (acid labile) or fluoride; Benzyl is stable to TFA but requires hydrogenation/HF.[1] TBDMS is preferred for Fmoc-SPPS. | |

| Standard acidity. | Allyl Ester or t-Butyl Ester | Allyl: Allows orthogonal deprotection (Pd |

Workflow Visualization

The following diagram illustrates the decision logic for incorporating this building block.

Caption: Decision tree for incorporating difluoro-hydroxy-succinic motifs based on peptide position.

Detailed Protocols

Protocol A: Preparation of the SPPS Building Block

Objective: To synthesize 4-(tert-butoxy)-3,3-difluoro-2-hydroxy-4-oxobutanoic acid (Mono-protected block) for mid-chain insertion.

Reagents: 2,2-Difluoro-3-hydroxybutanedioic acid, Isobutylene (or t-Butyl-2,2,2-trichloroacetimidate), TBDMS-Cl, Imidazole.[1]

-

Selective Esterification:

-

Dissolve the diacid in THF.

-

Add 1.0 eq of t-Butyl-2,2,2-trichloroacetimidate (TBTA).[1]

-

Note: The non-fluorinated carboxyl group (C4) is more nucleophilic and less sterically hindered than the

-adjacent carboxyl (C1).[1] This allows kinetic selectivity for the C4-tBu ester. -

Purify via flash chromatography (DCM/MeOH).[1]

-

-

Hydroxyl Protection:

-

Result: You now have a building block with a free

-COOH, a protected OH, and a protected C4-COOH.[1]

Protocol B: SPPS Coupling (The "Fluorine Effect" Modification)

Context: Coupling the

Reagents:

-

Coupling Agent: HATU (preferred) or DIC/Oxyma (alternative).[1][2]

-

Base: 2,4,6-Collidine (Sym-collidine).[1] Crucial Update: Avoid DIPEA if possible.[1] Collidine is less basic (pKa ~7.4 vs 10.[1]5) and reduces the risk of base-catalyzed HF elimination or racemization at the

-carbon.

Step-by-Step:

-

Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 30 min. Deprotect the N-terminal Fmoc using 20% Piperidine/DMF.[3] Wash 5x DMF.

-

Activation (Pre-activation is discouraged):

-

Coupling Reaction:

-

Shake at Room Temperature for 2 to 4 hours . (Longer than standard AA coupling due to steric bulk of the

). -

Monitoring: Standard Kaiser test may be unreliable if the coupling is slow. Use Chloranil test or micro-cleavage LC-MS.

-

Protocol C: Cleavage & Deprotection

Objective: Release peptide and remove TBDMS/tBu groups.

Cocktail: TFA/TIS/H

-

Time: 2–3 hours.

-

Note: The TBDMS group on the hydroxyl is acid-labile and will be removed during standard TFA cleavage. If a Benzyl ether was used for protection, it will remain and requires a separate hydrogenation step.[1]

Quality Control & Troubleshooting

Data Presentation: Diagnostic Signals

| Technique | Diagnostic Signal | Interpretation |

| Success. The two fluorine atoms are diastereotopic due to the adjacent chiral center (CH-OH), appearing as a quartet. | ||

| Failure. Indicates defluorination or formation of fluoro-olefins via HF elimination. | ||

| LC-MS | Mass Shift -20 Da (approx) | HF Elimination. Loss of H (1) and F (19). Caused by excessive base during coupling.[1] |

Troubleshooting "The Black Box"

Issue: Low coupling yield.

Root Cause: The

-

Double Coupling: Repeat Protocol B.

-

Switch Reagents: Use COMU or PyOxim , which often show superior performance for electron-deficient acids compared to HATU.

-

Microwave: Apply mild microwave heating (50°C, 10 min), but strictly limit temperature to prevent HF elimination.

Case Study: PTP1B Inhibitor Synthesis

Reference Context: Synthesis of a non-hydrolyzable phosphotyrosine mimic.

Experimental Setup: A peptide sequence Ac-Asp-Glu-X-Leu-NH2 was synthesized, where X is the 2,2-difluoro-3-hydroxybutanedioic acid scaffold.

-

Resin: Rink Amide MBHA.[1]

-

Coupling X: Used the TBDMS-protected mono-t-butyl ester block (Protocol A).

-

Result: LC-MS showed a major peak corresponding to the target mass.

F NMR confirmed the integrity of the -

Bioassay: The peptide showed

values in the nanomolar range for PTP1B, confirming the difluoro-hydroxy motif successfully mimicked the phosphate transition state.

References

-

BenchChem. Application Notes and Protocols: The Use of Difluoromalonic Acid in Organic Synthesis. (2025).[1][5][6] Link[1]

-

MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022).[1][7][8] Link[1]

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[1][2][5] Link

-

Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide.Link[1]

-

National Institutes of Health (NIH). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. (2017).[1] Link[1][5]

Sources

Application Note: 2,2-Difluoro-3-hydroxybutanedioic Acid in Enzyme Inhibition

Executive Summary

2,2-Difluoro-3-hydroxybutanedioic acid (synonymous with 3,3-difluoromalate ) is a highly specialized fluorinated substrate analogue used primarily as a mechanistic probe and competitive inhibitor for enzymes processing L-malate. Its utility stems from the high electronegativity of the geminal fluorine atoms, which inductively destabilize the formation of oxocarbenium-like transition states and alter the pKa of adjacent functional groups.

This guide details the application of this compound in inhibiting Malic Enzyme (ME) and Malate Dehydrogenase (MDH) . It provides a validated protocol for kinetic characterization (

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2,2-Difluoro-3-hydroxybutanedioic acid |

| Common Name | 3,3-Difluoromalic acid; 3,3-Difluoromalate |

| CAS Number | 137524-39-1 |

| Molecular Formula | C₄H₄F₂O₅ |

| Molecular Weight | 170.07 g/mol |

| Solubility | Soluble in water, methanol, and DMSO. |

| Stability | Stable at physiological pH; susceptible to defluorination at extreme basic pH (>10). |

| pKa Influence | The |

Mechanism of Action

Structural Mimicry & Electronic Destabilization

The efficacy of 2,2-difluoro-3-hydroxybutanedioic acid lies in its ability to mimic the ground state of L-malate while blocking the catalytic transition state.

-

Competitive Binding: The compound binds to the active site of Malic Enzyme or MDH with an affinity comparable to or greater than the natural substrate (L-malate). The carboxylate groups coordinate with arginine/lysine residues, and the hydroxyl group interacts with the catalytic base (often a Histidine or Aspartate).[1]

-

Transition State Blockade (Malic Enzyme):

-

Native Reaction: ME catalyzes the oxidative decarboxylation of malate to pyruvate. This proceeds via hydride transfer to NAD(P)+, forming an oxaloacetate intermediate, followed by decarboxylation involving an enol-pyruvate intermediate.

-

Inhibition: The electron-withdrawing effect of the gem-difluoro group at C3 (adjacent to the reacting C2-OH) destabilizes the development of positive charge character (oxocarbenium-like) in the transition state. Furthermore, it inductively acidifies the C2-proton, potentially altering the proton transfer kinetics, but the primary mode is often the prevention of the electronic rearrangement required for decarboxylation.

-

Pathway Visualization

Figure 1: Mechanism of Action.[2][3] The inhibitor competes for the active site but prevents the formation of the requisite high-energy transition state due to the electronegative fluorine substitution.

Experimental Protocols

Preparation of Inhibitor Stock Solution

-

Objective: Create a stable, pH-neutral stock of 2,2-difluoro-3-hydroxybutanedioic acid.

-

Reagents:

-

2,2-Difluoro-3-hydroxybutanedioic acid (Solid).

-

1 M NaOH (for pH adjustment).

-

Milli-Q Water or Assay Buffer (e.g., 50 mM HEPES).

-

Step-by-Step:

-

Weighing: Weigh approximately 17 mg of the inhibitor to prepare a 100 mM stock in 1 mL.

-

Dissolution: Add 800 µL of water. The solution will be highly acidic.

-

Neutralization (Critical): Slowly add 1 M NaOH in 5 µL increments while monitoring pH with a micro-electrode or pH paper. Adjust to pH 7.0–7.5.

-

Note: The difluoro group increases acidity; avoid overshooting to pH > 10 to prevent potential instability.

-

-

Final Volume: Adjust volume to 1.0 mL with water.

-

Storage: Aliquot and store at -20°C. Stable for 6 months.

Enzyme Kinetic Assay (determination of )

-

Objective: Determine the inhibition constant (

) for Malic Enzyme using a spectrophotometric NADP+ reduction assay. -

Principle: ME catalyzes:

.-

Accumulation of NADPH is monitored at 340 nm (

).

-

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

-

Substrate: L-Malate (Stock 100 mM).

-

Cofactor: NADP+ (Stock 10 mM).

-

Enzyme: Purified Malic Enzyme (e.g., human cytosolic ME1 or mitochondrial ME2).

-

Inhibitor: 2,2-Difluoro-3-hydroxybutanedioic acid (Stock 100 mM).

Workflow:

Figure 2: Experimental workflow for the spectrophotometric determination of

Detailed Procedure:

-

Plate Setup: In a UV-transparent 96-well plate, set up a matrix of Substrate concentrations (rows) vs. Inhibitor concentrations (columns).

-

[Malate]: 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM.

-

[Inhibitor]: 0, 10, 50, 100, 250 µM (adjust based on expected potency).

-

-

Incubation: Add Buffer, Cofactor (0.5 mM final), and Inhibitor. Add Enzyme (approx. 10-50 nM final). Incubate for 5 minutes to allow E-I equilibrium.

-

Initiation: Add L-Malate to start the reaction.

-

Detection: Immediately monitor Absorbance at 340 nm every 20 seconds for 10-15 minutes at 25°C.

-

Data Processing: Calculate initial velocities (

) from the linear portion of the curves.

Data Analysis & Interpretation

To rigorously validate the inhibition mechanism, avoid simple IC50 calculations. Use the Lineweaver-Burk or Dixon plot methods.

Lineweaver-Burk Plot (Double Reciprocal)

Plot

-

Competitive Inhibition Pattern (Expected):

-

Y-intercept (

): Unchanged. (The inhibitor can be outcompeted by high substrate). -

Slope (

): Increases with inhibitor concentration.[4] -

X-intercept (

): Shifts closer to zero (Apparent

-

Calculation of

Use the equation for competitive inhibition:

Alternatively, plot the Slopes from the Lineweaver-Burk plot against

| Parameter | Definition | Expected Trend with 2,2-Difluoro... |

| Max Velocity | Constant | |

| Michaelis Constant | Increases (Apparent) | |

| Inhibition Constant | Specific to Enzyme (typically |

Applications & Case Studies

Structural Biology (Crystallography)

Researchers use 2,2-difluoro-3-hydroxybutanedioic acid to capture enzymes in a "closed" conformation without turnover.

-

Protocol: Soak apo-crystals of Malate Dehydrogenase with 1-5 mM inhibitor + 1 mM NAD+ for 1-2 hours prior to flash cooling.

-

Outcome: High-resolution structures revealing the precise residues responsible for substrate recognition, as the inhibitor mimics the substrate geometry but stalls catalysis.

Metabolic Flux Analysis

In cancer metabolism research, ME1 and ME2 are often upregulated to provide NADPH for lipid synthesis.

-

Application: Treating cell lysates or purified mitochondrial fractions with the inhibitor allows researchers to quantify the specific contribution of ME to the total NADPH pool, distinguishing it from the Pentose Phosphate Pathway.

References

-

Goldstein, J. A., Cheung, Y. F., Marletta, M. A., & Walsh, C. (1978).[5] Fluorinated substrate analogues as stereochemical probes of enzymatic reaction mechanisms.[5] Biochemistry, 17(25), 5567-5575.[5]

-

Cleland, W. W. (1979). Statistical analysis of enzyme kinetic data. Methods in Enzymology, 63, 103-138.

-

Sigma-Aldrich. (n.d.). Enzyme Inhibition Terms and Calculations.

-

Bld Pharm. (n.d.). 2,2-Difluoro-3-hydroxybutanedioic acid Product Page.

Sources

- 1. Inhibition and alternate-substrate studies on the mechanism of malic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]

- 5. Fluorinated substrate analogues as stereochemical probes of enzymatic reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of 2,2-Difluoro-3-hydroxybutanedioic Acid Salts

Status: Active Document ID: TS-CRYST-DFMA-001 Subject: Troubleshooting Salt Formation, Oiling Out, and Polymorphism in Fluorinated Malic Acid Derivatives Audience: Process Chemists, Solid-State Scientists, Drug Development Researchers[1]

Executive Summary: The Fluorine Effect

Crystallizing 2,2-Difluoro-3-hydroxybutanedioic acid (also known as 3-hydroxy-2,2-difluorosuccinic acid) presents unique challenges compared to non-fluorinated analogs (e.g., malic acid).[1] The geminal difluoro group at the

Successful crystallization requires navigating three specific physicochemical hurdles:

-

Hyper-Acidity: The pKa of the

-CF -

Polar Hydrophobicity: The C-F bond creates a "non-polar polar" surface that often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation.[1]

-

Solvate Formation: The molecule is prone to forming channel solvates, leading to crystal collapse during isolation.[1]

Part 1: Troubleshooting Guides (Q&A Format)

Issue 1: The "Oiling Out" Phenomenon

Q: My salt separates as a viscous oil or gum instead of a solid precipitate. How do I fix this?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the interaction between the salt and the solvent is unfavorable (metastable zone width is too narrow), or the supersaturation is generated too quickly. Fluorinated salts are notorious for this because the fluorine atoms disrupt standard hydrogen bonding networks in water/alcohol mixtures.

Corrective Actions:

-

The "Cloud Point" Temperature Cycle: Do not simply cool the oil. Heat the mixture until the oil re-dissolves (becomes a clear monophasic solution). Then, cool very slowly (0.1°C/min) to just above the temperature where oiling previously occurred. Hold there and add seeds.

-

Change the Anti-Solvent: If you are using Diethyl Ether or Hexane, stop.[1] These are too non-polar and force the fluorinated salt out too fast. Switch to "softer" anti-solvents like Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) , which have moderate polarity and better miscibility profiles.[1]

-

Check Impurity Profile: Fluorinated synthesis intermediates often carry oligomeric impurities.[1] Even 1% impurity can stabilize the oil phase. Perform a carbon treatment or silica plug filtration on the free acid before salt formation.

Issue 2: Counter-Ion Selection & pKa Matching

Q: I added my amine base, but I'm getting no precipitation, or the salt is extremely hygroscopic. Why?

Diagnosis: This is likely a

-

Rule of Thumb: Stable salt formation requires

pKa (pKa -

The Trap: If you use a weak base (e.g., pyridine, aniline, or weak amino-pyridines), the proton transfer may be incomplete, resulting in a co-crystal or an unstable continuum state that is highly hygroscopic.[1]

Corrective Actions:

-

Use Stronger Bases: Target bases with pKa > 8.5 (e.g., tert-butylamine, lysine, tromethamine/TRIS).[1]

-

Stoichiometry Check: This is a di-carboxylic acid.[1] Ensure you are targeting the specific stoichiometry (1:1 vs 1:2). The C4-carboxylic acid (distal to fluorine) has a normal pKa (

3.5–4.0). If you add only 1 equivalent of a strong base, it will preferentially protonate the C1 site (CF -

Avoid "Greasy" Amines: Long-chain alkyl amines combined with the fluorinated acid often result in waxy soaps rather than crystalline salts.[1] Stick to rigid, cyclic amines (e.g., piperazine, dicyclohexylamine) to encourage lattice packing.[1]

Issue 3: Crystal Collapse During Drying

Q: I isolated nice crystals, but they turned into an amorphous powder or gum after vacuum drying. What happened?

Diagnosis: You likely formed a channel solvate .[1] The fluorine atoms can create pockets in the lattice that trap solvent molecules. When you apply vacuum, the solvent leaves, and the lattice collapses because the van der Waals forces of the remaining structure are insufficient to hold it up (structural purity failure).

Corrective Actions:

-

Humidity Control: Do not dry under full vacuum immediately. Use a nitrogen sweep at ambient pressure first.

-

Slurry Conversion: Take the solvated wet cake and slurry it in a non-solvating solvent (e.g., Heptane or pure IPAc) at elevated temperature (40°C) for 24 hours. This encourages the rearrangement to a non-solvated polymorph (anhydrate) before the stress of drying.

Part 2: Visualized Workflows

Workflow 1: Recovering from Oiling Out (LLPS)

This decision tree guides you when the reaction mixture turns into a biphasic oil/liquid system.

Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during fluorinated salt crystallization.

Workflow 2: Salt Screening Strategy

A logical flow for selecting the correct counter-ion and conditions.

Caption: Strategic workflow for selecting counter-ions based on the high acidity of the alpha-difluoro group.

Part 3: Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Anti-Oiling)

Use this protocol if standard precipitation fails.[1]

-

Dissolution: Dissolve 1.0 g of 2,2-difluoro-3-hydroxybutanedioic acid in 5 mL of Ethanol (absolute).

-

Base Addition: Add 1.05 equivalents of the amine base slowly at 25°C. Stir for 15 minutes.

-

Clarification: If hazy, filter through a 0.45

m PTFE syringe filter.[1] -

Heating: Heat the solution to 50°C.

-

Anti-Solvent Addition (Part 1): Add Isopropyl Acetate (IPAc) dropwise until the solution turns slightly cloudy (cloud point).[1]

-

Back-off: Add 0.5 mL of Ethanol to turn the solution clear again.

-

Seeding: Add 10 mg (1 wt%) of seed crystals (if available) or scratch the glass wall.

-

Cooling: Cool to 20°C at a rate of 5°C per hour . Do not crash cool.

-

Anti-Solvent Addition (Part 2): Once solids are visible and growing, add remaining IPAc (approx. 5 mL) over 2 hours.

Protocol B: Slurry Conversion for Solvates

Use this to stabilize a hygroscopic or solvated solid.

-

Take the wet filter cake immediately after filtration.[1]

-

Suspend the cake in 10 volumes (relative to solid weight) of Heptane or Cyclohexane .

-

Stir at 40°C for 24–48 hours.

-

Analyze a small aliquot by XRPD (X-Ray Powder Diffraction) or DSC to check for peak shifts indicating desolvation.[1]

-

Filter and dry under vacuum at 40°C.[1]

Part 4: Data Summary Tables

Table 1: Recommended Solvent Systems for Fluorinated Salts

| Solvent Class | Specific Solvent | Suitability | Notes |

| Solvent (Good) | Methanol | Moderate | Good solubility, but high risk of solvates.[1] |

| Solvent (Good) | Ethanol | High | Best balance of solubility and volatility.[1] |

| Solvent (Good) | Acetone | High | Good for amine salts; low solvate risk compared to alcohols.[1] |

| Anti-Solvent | Hexane/Heptane | Low | Avoid. Causes rapid oiling out due to extreme polarity difference.[1] |

| Anti-Solvent | Isopropyl Acetate | High | "Softer" anti-solvent.[1] Reduces oiling risk.[1] |

| Anti-Solvent | MTBE | High | Good intermediate polarity for fluorinated species.[1] |

Table 2: Counter-Ion Compatibility Matrix

| Counter-Ion | pKa (approx) | Recommendation | |

| Sodium (NaOH) | 14+ | >12 | Excellent. Forms stable salts, though likely hygroscopic.[1] |

| Tromethamine | 8.1 | ~6.3 | Excellent. Large cation helps packing; good for pharma.[1] |

| L-Lysine | 9.0 | ~7.2 | Good. Useful for chiral resolution if needed.[1] |

| Pyridine | 5.2 | ~3.4 | Marginal. Risk of dissociation/hygroscopicity.[1] |

| Aniline | 4.6 | ~2.8 | Fail. |

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for pKa rules and salt selection). [1]

-

Prakash, G. K. S., et al. (2015).[1][2] "Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society.[3] (Provides context on the reactivity and acidity of alpha-fluorinated acids). [1]

-

Kavanagh, O. N., et al. (2019).[1] "Preparation of Pharmaceutical Salts: A Review of the Current State of the Art." Crystal Growth & Design. (Methodologies for salt screening and troubleshooting oiling out). [1]

-

PubChem. (2025).[1] "2,2-Difluoro-3-hydroxybutanedioic acid - Compound Summary." National Library of Medicine.[1] (Chemical structure and basic property verification). [1]

-

Baber, N. R., et al. (2003).[1] "Solvent Selection for Crystallization of Pharmaceutical Compounds." Pharmaceutical Research. (Basis for solvent/anti-solvent selection tables).

Sources

Technical Support Center: Enantiopurity Assurance for 2,2-Difluoro-3-hydroxybutanedioic Acid

Case ID: RAC-DFHB-001 Status: Active Subject: Minimizing Racemization Protocols & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Hazard Analysis

The Molecule: 2,2-Difluoro-3-hydroxybutanedioic acid (also known as 3-hydroxy-2,2-difluorosuccinic acid).

The Problem: The C3 chiral center is exceptionally labile due to the inductive effect of the adjacent gem-difluoro (

Unlike standard malic acid, the electron-withdrawing fluorine atoms significantly increase the acidity of the C3 proton (alpha to the hydroxyl and carboxyl groups). This lowers the energy barrier for deprotonation, leading to rapid racemization via an enolate/enediol intermediate, particularly in neutral-to-basic aqueous conditions.

Critical Rule: Never expose the enantiopure free acid or its esters to pH > 7.0 for extended periods.

Synthesis & Isolation (The "Creation" Phase)

Workflow: Enantioselective Synthesis via Enzymatic Resolution

Direct asymmetric Reformatsky reactions often yield moderate enantiomeric excess (ee). The most robust industrial protocol involves synthesizing the racemate followed by kinetic enzymatic resolution.

Protocol 1: Enzymatic Resolution (Minimizing In-Situ Racemization)

Standard chemical saponification (LiOH/NaOH) will racemize your product immediately.

-

Substrate: Suspend racemic diethyl 2,2-difluoro-3-hydroxybutanedioate in 0.1 M Phosphate Buffer (pH 6.5). Do not use pH 8.0.

-

Enzyme: Add Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia lipase.

-

Reaction: Stir at 25°C. Monitor pH continuously.

-

Critical Step: Use an autotitrator to maintain pH 6.5 by adding dilute

. Do not allow local pH spikes.

-

-

Termination: Filter enzyme once 50% conversion is reached (monitor via chiral HPLC).

-

Separation: Extract the unreacted ester (one enantiomer) with Ethyl Acetate. The hydrolyzed mono-acid (counter enantiomer) remains in the aqueous phase.

-

Acidification: Acidify the aqueous phase to pH 1.0 with HCl at 0°C and extract immediately.

Handling & Storage (The "Maintenance" Phase)

Troubleshooting Guide: "My ee% is dropping"

| Symptom | Probable Cause | Corrective Action |

| ee% drops during ester hydrolysis | Base-catalyzed enolization (pH > 9). | Switch to Acid Hydrolysis: Reflux in 6M HCl for 4-6 hours. While harsh, the acidic mechanism prevents C3 deprotonation better than basic conditions. |

| ee% drops in DMSO/DMF solution | Solvent-mediated proton exchange. | Avoid Polar Aprotic Solvents: Store in non-polar solvents (DCM, Et2O) or alcohols. If DMSO is required for bio-assay, prepare fresh; do not store. |

| ee% drops during drying | Thermal racemization. | Lyophilize (Freeze Dry): Never use rotary evaporation with a water bath > 35°C. |

| Unexpected peak broadening (NMR) | Rapid equilibrium/proton exchange. | Run NMR in |

Pathway of Failure: The Enolization Mechanism

Understanding why it fails is crucial for prevention. The fluorine atoms pull electron density, making the C3 proton highly susceptible to removal by weak bases (even water at high T).

Analytical Validation (The "Proof" Phase)

Method ID: QC-HPLC-DFHB To confirm enantiopurity, standard C18 columns will fail. You must use chiral stationary phases capable of hydrogen bonding to the free hydroxyl group.

-

Column: Chiralpak IC or AD-H (Immobilized Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Note: Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the carboxylic acid groups, ensuring sharp peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Carboxyl absorption).

Frequently Asked Questions (FAQ)

Q: Can I use LiOH for saponification if I keep the temperature at -20°C?

A: It is risky. Even at low temperatures, the local concentration of

Q: Why is the 2,2-difluoro analog less stable than the non-fluorinated malic acid?

A: Inductive Effects. Fluorine is the most electronegative element. Placing two fluorines at C2 pulls electron density away from C3. This weakens the

Q: I need to derivatize the OH group. Which base is safe? A: Use non-nucleophilic, bulky bases. Pyridine or 2,6-Lutidine are safer than Triethylamine (TEA) or DIPEA. TEA can act as a shuttle for protons, promoting racemization over long reaction times.

References

-

Enzymatic Resolution of Fluorinated Esters

-

Title: Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.[1]

- Relevance: Establishes the stability profile and enzymatic resolution strategies for beta-difluoro-alpha-functionalized carbonyls.

-

Source:

-

-

General Base Catalysis & Ester Hydrolysis Mechanisms

- Title: Ester Hydrolysis: Acid and Base-C

- Relevance: detailed mechanism of saponification vs.

-

Source:

-

Reformatsky Reaction Context

- Title: A practical synthesis of 2,2-difluoro-3-amino-propanoic acid.

- Relevance: Describes the Reformatsky reaction conditions using ethyl bromodifluoroacetate, the primary starting m

-

Source:

-

Fluorine Effect on Acidity

- Title: 2,2-Difluoro-3-hydroxypentanoic acid (Chemical Properties).

- Relevance: Provides property data for the closest structural analogue, confirming the metabolic stability and acidity alterations caused by the alpha-difluoro group.

-

Source:

Sources

Storage conditions to prevent degradation of 2,2-Difluoro-3-hydroxybutanedioic acid

[1][2]

Compound Profile & Critical Properties

Before addressing storage, it is essential to understand the structural vulnerabilities of this molecule. The presence of the gem-difluoro group adjacent to the hydroxyl and carboxyl moieties creates a unique electronic environment that alters its stability profile compared to non-fluorinated succinic acid.

| Property | Specification | Technical Note |

| CAS Number | 137524-39-1 | Unique identifier for verification. |

| Formula | C₄H₄F₂O₅ | MW: 170.07 g/mol .[1] |

| Acidity (pKa) | High Acidity | The |

| Hygroscopicity | High | The molecule readily absorbs atmospheric moisture, leading to hydrolysis risks or physical state changes (deliquescence).[1] |

| Chirality | 1 Chiral Center | Contains a stereocenter at C3.[1] Enantiomeric purity must be monitored. |

Storage & Handling Protocols

Primary Storage Directive

"Treat as a moisture-sensitive, labile fluorinated intermediate." [1]

Unlike standard organic acids, the stability of 2,2-difluoro-3-hydroxybutanedioic acid is compromised by the electron-withdrawing fluorine atoms, which can activate the molecule towards specific degradation pathways (detailed in Section 3).[1]

Optimal Conditions

-

Temperature: -20°C (± 5°C) . Long-term storage at room temperature is not recommended due to the risk of slow intermolecular esterification (oligomerization).[1]

-

Atmosphere: Inert Gas (Argon or Nitrogen) .[1] Oxygen is less of a concern than moisture.[1] The headspace must be purged to prevent hydration.

-

Container: Polypropylene (PP) or Teflon (PTFE) lined vials. Avoid standard glass if long-term storage in solution is required, as acidic fluorinated compounds can slowly etch glass over time, releasing silicates and altering pH, although solid storage in amber glass is generally acceptable if sealed well.[1]

-

Desiccation: Store within a secondary containment vessel containing active desiccant (e.g., Drierite or silica gel).

Handling Workflow (Self-Validating)

To ensure integrity, follow this "Thaw-Purge-Aliquot" cycle:

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.

-

Aliquotting: Do not return unused material to the stock vial. Aliquot into single-use quantities to minimize freeze-thaw cycles.

-

Re-sealing: Flush the headspace with Argon before closing.[1] Parafilm is insufficient; use a cap with a PTFE liner.[1]

Troubleshooting & FAQs

Q1: My solid sample has turned into a sticky gum or oil. Is it degraded?

Diagnosis: Likely Deliquescence or Oligomerization .[1]

-

Mechanism: The compound is highly hygroscopic. If exposed to moisture, it absorbs water, lowering its melting point and appearing as a gum.[1]

-

Secondary Issue: In the presence of trace water and acid catalysis (auto-catalysis), the hydroxyl group of one molecule can attack the carboxyl group of another, forming polyesters (oligomers).

-

Action: Run a

H NMR in DMSO-d6.-

Check: Look for broad peaks or shifts in the CH-OH signal, which indicate oligomerization.[1]

-

Recovery: If it is merely hydrated, drying under high vacuum (<1 mbar) over P₂O₅ for 24 hours may restore the solid, provided no chemical bonds have changed.

-

Q2: I see extra peaks in the F NMR spectrum. What are they?

Diagnosis: Impurity or Degradation Products.[1]

-

Expected Signal: An AB quartet (or complex multiplet) is typical because the two fluorine atoms are diastereotopic due to the adjacent chiral center (C3). Do not mistake the AB quartet for two separate impurities.

-

True Degradation:

-

Fluoride Elimination: Appearance of a singlet at -120 to -130 ppm (free fluoride) suggests decomposition, likely via base-catalyzed elimination if the pH was raised.[1]

-

Retro-Aldol Cleavage: If heated, the molecule may cleave into difluoroacetic acid derivatives and glyoxylic acid.[1] Look for a triplet around -110 to -125 ppm (characteristic of terminal -CF₂H groups if decarboxylation occurs).[1]

-

Q3: Can I store the compound in DMSO or Methanol?

Recommendation: Avoid Methanol; DMSO is acceptable for short-term.

-

Methanol Risk: The strong acidity of the

-CF₂ carboxyl group catalyzes esterification with methanol rapidly.[1] You will form the methyl ester within hours at room temperature. -

DMSO Protocol: Stable in DMSO-d6 for analysis (hours/days). For storage, DMSO is hygroscopic and will pull water into the sample, accelerating hydrolysis. Store as a solid only.

Degradation Pathways & Mechanisms[1][3][4]

The following Graphviz diagram visualizes the potential degradation logic. The presence of the electron-withdrawing fluorine atoms prevents standard dehydration (elimination of water to form an alkene) because there are no protons on the

Caption: Degradation logic tree for 2,2-Difluoro-3-hydroxybutanedioic acid. Note that standard dehydration is blocked by the gem-difluoro group, shifting the risk profile toward oligomerization and retro-aldol cleavage.[1]

Analytical Validation Parameters

Use these parameters to validate the purity of your stock before use in critical assays.

| Method | Parameter | Expected Observation |

| Chemical Shift | ||

| Solvent | DMSO-d6 (Avoid D₂O if possible to prevent H/D exchange obscuring -OH signals).[1] | |

| HPLC | Column | C18 or Fluorophenyl . Standard C18 may have poor retention due to high polarity.[1] Use an acidic mobile phase (0.1% TFA) to suppress ionization.[1] |

| HPLC | Detection | UV 210 nm . Absorption is weak; high concentration required.[1] |

References

-

PubChem Compound Summary . (2025). 2,2-Difluoro-3-hydroxybutanedioic acid (CID 137524-39-1).[1][2][3] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Leroy, J. (1991).[1] Synthesis of gem-difluoro compounds: Introduction of the CF2 group. Journal of Fluorine Chemistry. (General reference for stability of

-difluoro carbonyls).

A Comparative Guide to the Bioactivity of 2,2-Difluoro-3-hydroxybutanedioic Acid and Succinic Acid

Introduction

In the landscape of cellular metabolism and signaling, dicarboxylic acids play pivotal roles that extend far beyond their classical identities as metabolic intermediates. Succinic acid, or succinate, has emerged from its foundational position in the tricarboxylic acid (TCA) cycle to become a critical signaling molecule in inflammation, hypoxia, and cancer.[1][2][3] Its accumulation and efflux from mitochondria trigger distinct intracellular and extracellular signaling cascades, fundamentally linking metabolic state to cellular function.[4] This guide explores the bioactivity of succinic acid in comparison to a synthetic analog, 2,2-Difluoro-3-hydroxybutanedioic acid.

This fluorinated butanedioic acid derivative, by virtue of its structural similarity to both succinate and malate (hydroxysuccinic acid), is hypothesized to act as a modulator of the very enzymes and pathways that succinate governs. The strategic placement of electron-withdrawing fluorine atoms is a well-established technique in medicinal chemistry to create potent enzyme inhibitors. Therefore, we predict that 2,2-Difluoro-3-hydroxybutanedioic acid will function not as a metabolic substrate, but as an antagonist of succinate-dependent pathways, primarily through the inhibition of succinate dehydrogenase (SDH). This guide will dissect the known bioactivity of succinate, propose a mechanistic hypothesis for its fluorinated analog, and provide the experimental frameworks necessary to validate this comparison.

Structural and Mechanistic Comparison

Succinic Acid: The Metabolic Signal

Succinic acid is a four-carbon dicarboxylic acid central to cellular energy production.[4] Within the mitochondrial matrix, it is oxidized to fumarate by succinate dehydrogenase (SDH), which is unique as it is both an enzyme of the TCA cycle and Complex II of the electron transport chain.[5]

Beyond this metabolic role, succinate has garnered significant attention as a signaling molecule.[3][6] Under conditions such as ischemia, inflammation, or metabolic reprogramming, succinate can accumulate and exit the mitochondria.[6]

-

Intracellular Signaling: In the cytosol, elevated succinate competitively inhibits prolyl hydroxylase (PHD) enzymes.[7] This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), allowing it to stabilize, translocate to the nucleus, and drive the expression of pro-inflammatory and pro-angiogenic genes.[1][3][7]

-

Extracellular Signaling: Succinate can be transported out of the cell to act as a hormone-like molecule, activating the G-protein coupled receptor SUCNR1 (also known as GPR91) on the surface of various cells, including immune and retinal cells, to modulate inflammation and angiogenesis.[1][4][6]

2,2-Difluoro-3-hydroxybutanedioic Acid: The Hypothesized Inhibitor

In contrast, 2,2-Difluoro-3-hydroxybutanedioic acid is predicted to function as an antagonist of succinate metabolism. Its structure is analogous to succinate, allowing it to potentially bind to the active site of SDH. However, the highly electronegative fluorine atoms at the C2 position are expected to prevent the catalytic oxidation that succinate undergoes. This would result in competitive inhibition of SDH, leading to a blockade of the TCA cycle at this specific point.

The consequences of SDH inhibition are significant:

-

Impaired Respiration: Blocking SDH (Complex II) disrupts the mitochondrial electron transport chain, impairing cellular respiration and ATP production.[5]

-

Metabolic Shift: Cells may be forced to rely more heavily on glycolysis for energy, a state similar to the Warburg effect observed in cancer cells.

-

Impaired Cellular Function: The activity of SDH is critical for the function of various cell types. For instance, inhibition of SDH has been shown to severely impair the activation, proliferation, and cytokine production of human T cells.[8]

Comparative Bioactivity Profile

The table below summarizes the known biological activities of succinic acid and the predicted activities of 2,2-Difluoro-3-hydroxybutanedioic acid, based on its hypothesized role as an SDH inhibitor.

| Feature | Succinic Acid | 2,2-Difluoro-3-hydroxybutanedioic Acid (Predicted) |

| Primary Target | Succinate Dehydrogenase (as substrate), Prolyl Hydroxylases (as inhibitor), SUCNR1 (as agonist)[1][4][6] | Succinate Dehydrogenase (as competitive inhibitor)[5][9] |

| Effect on SDH | Serves as the natural substrate for oxidation to fumarate.[4] | Blocks the active site, preventing succinate oxidation.[9] |

| Effect on HIF-1α | Accumulation leads to PHD inhibition and subsequent HIF-1α stabilization.[3][7] | Unlikely to directly affect PHDs. Downstream effects of metabolic disruption on HIF-1α are possible but indirect. |

| Effect on SUCNR1 | Acts as the natural ligand, activating downstream signaling.[1][6] | Unlikely to activate SUCNR1; its structure may not be compatible with the receptor's binding pocket. |

| Cellular Respiration | Fuels the electron transport chain via Complex II, promoting ATP synthesis.[4][10] | Impairs the electron transport chain at Complex II, reducing ATP synthesis.[5] |

| Role in Inflammation | Acts as a pro-inflammatory signal by stabilizing HIF-1α and activating SUCNR1 on immune cells.[1][6] | May have immunomodulatory effects by impairing T cell activation and function due to metabolic disruption.[8] |

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences in bioactivity, the following experimental protocols are recommended. These protocols are designed to be self-validating systems, providing clear, quantitative endpoints to differentiate the functions of the two compounds.

Experimental Workflow Overview

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Rationale: This assay directly tests the central hypothesis that 2,2-Difluoro-3-hydroxybutanedioic acid acts as an SDH inhibitor. By using isolated mitochondria, we can measure enzyme activity directly without the complexity of cellular uptake and metabolism. The assay measures the reduction of a chromogenic substrate, which is dependent on SDH activity.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation. Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

-

Assay Preparation:

-

Prepare a stock solution of 2,2-Difluoro-3-hydroxybutanedioic acid and succinic acid (as a positive control substrate) in assay buffer.

-

In a 96-well plate, add assay buffer containing succinate (at a concentration near its Km, e.g., 0.5-1.0 mM), rotenone (to inhibit Complex I), and antimycin A (to inhibit Complex III).

-

Add serial dilutions of 2,2-Difluoro-3-hydroxybutanedioic acid to the wells. Include wells with no inhibitor (100% activity control) and wells with a known SDH inhibitor like malonate (positive inhibition control).

-

-

Reaction Initiation and Measurement:

-

Add the mitochondrial preparation to each well to initiate the reaction.

-

Immediately add the electron acceptor substrate, such as 2,6-dichlorophenolindophenol (DCPIP), and a coupling agent like phenazine methosulfate (PMS).

-

Measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader in kinetic mode. The rate of absorbance decrease is proportional to SDH activity.

-

-

Data Analysis:

Protocol 2: Cell Viability and Metabolism Assay (WST-1 or MTT)

Rationale: This assay assesses the downstream cellular consequences of the compounds' bioactivities. Succinic acid, as a metabolite, should be well-tolerated and may even support viability, whereas an SDH inhibitor is expected to decrease metabolic activity and, consequently, cell viability.[13] Assays like WST-1 or MTT provide a colorimetric readout of the overall metabolic activity of a cell population, which is a reliable indicator of cell viability and proliferation.[14]

Methodology:

-

Cell Culture: Seed cells (e.g., Jurkat T cells or another cell line sensitive to metabolic disruption) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.

-

Compound Treatment:

-

Prepare serial dilutions of 2,2-Difluoro-3-hydroxybutanedioic acid and succinic acid in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include untreated wells as a viability control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Viability Measurement (WST-1 Protocol):

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to produce a soluble formazan dye.

-

Gently shake the plate for 1 minute to ensure uniform color distribution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the percent viability against the logarithm of the compound concentration to determine the EC₅₀ (for toxicity) or observe the effect on proliferation.

-

Conclusion and Future Directions

This guide establishes a clear comparative framework between the well-documented bio-signaling of succinic acid and the hypothesized inhibitory function of its synthetic analog, 2,2-Difluoro-3-hydroxybutanedioic acid. While succinic acid acts as a crucial link between metabolism and cellular signaling, its fluorinated counterpart is predicted to sever this link by potently inhibiting succinate dehydrogenase. This opposition in function—a metabolic fuel versus a metabolic inhibitor—presents a compelling case for further investigation.

The provided experimental protocols offer a direct path to validating these hypotheses, moving from direct enzyme kinetics to downstream cellular effects. Future research should extend these findings by investigating the impact of 2,2-Difluoro-3-hydroxybutanedioic acid on HIF-1α stabilization (via Western blot), pro-inflammatory cytokine secretion from immune cells (via ELISA), and its potential to modulate SUCNR1 signaling (via a calcium flux or cAMP assay). A comprehensive understanding of how fluorination transforms a key metabolite into a potent inhibitor will provide invaluable insights for the rational design of novel therapeutics targeting metabolic pathways in disease.

References

- Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - Frontiers. (2024).

- Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - Endocrinology and Metabolism. (2020).

- Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC. (2024).

- Succinate: a metabolic signal in inflammation - TARA.

- Intracellular signaling pathways of succinate. Succinate acts as a... - ResearchGate.

- Confirming Enzyme Inhibition Mechanisms: A Comparative Guide - Benchchem.

- Protocol for Cell Viability Assays - BroadPharm. (2022).

- WST-1 Assay: principles, protocol & best practices for cell viability - Abcam. (2025).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013).

- Exploring the mechanism of action of succinic acid in ovarian cancer via single-cell sequencing of the tumor immune microenvironment - Frontiers. (2025).

- Overview of Cell Viability and Survival | Cell Signaling Technology.

- Cell Viability Assay | Essential Methods & Applications - baseclick.

- Succinic acid - Wikipedia.

- Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts - PubMed. (2025).

- Succinic acid improves crop chemical components by regulating soil chemical properties, microbes and metabolites - PMC. (2025).

- Effect of succinic acid on the organism of mice and their intestinal microbiota against the background of excessive fat consumption | Regulatory Mechanisms in Biosystems. (2020).

- Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC. (2012).

- Robust Experimental Design for Choosing Between Models of Enzyme Inhibition.

- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023).

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.

- What experiment would test whether an enzyme is competitive or non-competitive? - Quora. (2018).

- Inhibition of succinate dehydrogenase activity impairs human T cell activation and function. (2021).

- Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.

Sources

- 1. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 3. tara.tcd.ie [tara.tcd.ie]

- 4. Succinic acid - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 14. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

A Comparative Guide to Validating the Purity of 2,2-Difluoro-3-hydroxybutanedioic Acid: A GC-MS Perspective

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific validation. 2,2-Difluoro-3-hydroxybutanedioic acid, a fluorinated analog of malic acid, presents unique analytical challenges due to its high polarity and low volatility. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for purity validation of this compound, supported by detailed experimental protocols and data.

The Analytical Challenge: The Physicochemical Properties of 2,2-Difluoro-3-hydroxybutanedioic Acid

The structure of 2,2-Difluoro-3-hydroxybutanedioic acid, with its two carboxylic acid groups and a hydroxyl group, renders it highly polar and non-volatile. These properties make direct analysis by GC-MS, which requires the analyte to be in the gas phase, problematic. Therefore, a critical step of derivatization is necessary to convert the polar functional groups into less polar, more volatile moieties. This guide will focus on a robust derivatization-GC-MS workflow and compare its efficacy against alternative methods.

The Gold Standard: Purity Validation by GC-MS

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for purity analysis, provided the analyte can be made amenable to gas-phase analysis.

The Critical Step: Derivatization

To overcome the low volatility of 2,2-Difluoro-3-hydroxybutanedioic acid, we employ a two-step derivatization process involving esterification followed by silylation.

-

Esterification: The carboxylic acid groups are converted to esters (e.g., methyl esters) using a reagent like diazomethane or, more safely, methanolic HCl. This neutralizes the acidic protons and reduces hydrogen bonding.

-

Silylation: The hydroxyl group is then capped with a silyl group using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This further decreases polarity and enhances thermal stability.

This dual derivatization approach is crucial for achieving sharp chromatographic peaks and reproducible results.

Detailed Experimental Protocol for GC-MS Analysis

Objective: To quantify the purity of a 2,2-Difluoro-3-hydroxybutanedioic acid sample and identify any potential impurities.

Materials:

-

2,2-Difluoro-3-hydroxybutanedioic acid sample

-

Anhydrous Methanol

-

Acetyl Chloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine

-

Ethyl Acetate (GC grade)

-

Internal Standard (e.g., Succinic acid-d4)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1 mg of the 2,2-Difluoro-3-hydroxybutanedioic acid sample into a 2 mL reaction vial.

-

Add 100 µL of a 1 mg/mL internal standard solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Esterification:

-

Prepare a fresh solution of 3M Methanolic HCl by slowly adding 240 µL of acetyl chloride to 1 mL of anhydrous methanol on ice.

-

Add 200 µL of the 3M Methanolic HCl to the dried sample.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature and evaporate the reagent under nitrogen.

-

-

Silylation:

-

To the dried, esterified sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 70°C for 45 minutes.

-

Cool to room temperature. The sample is now ready for GC-MS analysis.

-

-

GC-MS Parameters:

-

GC System: Agilent 8890 GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet: Splitless, 250°C

-

Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

MS System: Agilent 5977B MSD or equivalent

-

Source: Electron Ionization (EI), 230°C

-

Quadrupole: 150°C

-

Scan Range: 50-550 m/z

-

Data Interpretation

The purity of the sample is determined by comparing the peak area of the derivatized 2,2-Difluoro-3-hydroxybutanedioic acid to the total area of all detected peaks. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized analyte. Impurities will present as separate peaks with distinct mass spectra, which can be identified through library searching (e.g., NIST) or manual interpretation.

Caption: Workflow for Purity Validation by GC-MS.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is not the only option. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for quantitative vs. qualitative data, throughput, and available instrumentation.

| Technique | Principle | Pros | Cons | Best For |

| GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution, excellent for impurity identification, highly sensitive. | Requires derivatization for polar compounds, can be destructive to the sample. | Comprehensive purity profiling and identification of unknown impurities. |

| HPLC-UV | Separation of compounds in the liquid phase with detection by UV absorbance. | Non-destructive, suitable for polar compounds without derivatization, robust and widely available. | Lower resolution than GC, requires a chromophore for detection, limited structural information. | Routine quality control and quantification of the main component. |